5-Amino-1-benzothiophene-2-carboxylic acid

Description

Structural Overview and Nomenclature

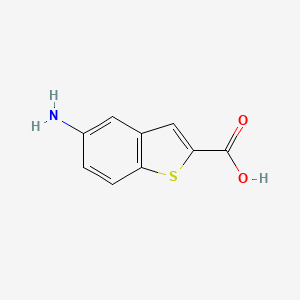

5-Amino-1-benzothiophene-2-carboxylic acid exhibits a fused bicyclic aromatic system comprising a benzene ring fused to a thiophene ring, with specific substitution at defined positions. The International Union of Pure and Applied Chemistry nomenclature system designates this compound as this compound, reflecting the positioning of functional groups on the benzothiophene core structure. The molecular structure features sulfur as the heteroatom in the five-membered thiophene ring, which is fused with the benzene ring to form the benzothiophene backbone. The amino group occupies position 5 of the fused ring system, while the carboxylic acid functionality is located at position 2, creating a specific substitution pattern that defines the compound's chemical identity.

The structural characteristics of this compound can be represented through various chemical notation systems. The InChI code for this compound is 1S/C9H7NO2S/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-4H,10H2,(H,11,12), providing a standardized representation of its molecular connectivity. The compound exists as a solid under standard conditions, with reported melting point ranges of 274-276°C, indicating substantial intermolecular interactions likely attributed to hydrogen bonding between amino and carboxylic acid groups. Physical properties include a calculated density of 1.511 g/cm³ and a boiling point of 467.8°C at 760 mmHg, reflecting the compound's thermal stability and the influence of aromatic conjugation on its physical characteristics.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₇NO₂S | |

| Molecular Weight | 193.22 g/mol | |

| Melting Point | 274-276°C | |

| Boiling Point | 467.8°C at 760 mmHg | |

| Density | 1.511 g/cm³ | |

| Physical Form | Solid powder |

Historical Context in Benzothiophene Research

The development of benzothiophene chemistry has deep historical roots, with foundational research documented in classical chemical literature dating back to early organic chemistry investigations. Historical documentation reveals that benzothiophene derivatives have been subjects of intensive study in prestigious chemical journals, with significant contributions appearing in Liebigs Annalen der Chemie, one of the oldest and most historically important journals in organic chemistry. The systematic investigation of benzothiophene compounds gained momentum as researchers recognized the unique properties conferred by the sulfur heteroatom in fused ring systems, leading to comprehensive studies of substitution patterns and functional group modifications.

Research into amino-substituted benzothiophene carboxylic acids emerged as part of broader investigations into heterocyclic amino acids and their potential applications. Early synthetic approaches focused on developing reliable methods for introducing amino functionality onto the benzothiophene core while maintaining the carboxylic acid group, resulting in compounds that could serve as building blocks for more complex molecular architectures. The historical progression of benzothiophene research demonstrates a gradual shift from purely synthetic investigations toward applications-oriented research, particularly in the context of pharmaceutical development and materials science.

The evolution of benzothiophene chemistry reflects broader trends in heterocyclic chemistry, where researchers have increasingly recognized the importance of sulfur-containing ring systems in drug discovery and materials applications. Historical literature citations indicate substantial contributions from various research groups, with publications spanning multiple decades and reflecting the sustained interest in this chemical class. The development of synthetic methodologies for accessing benzothiophene derivatives has paralleled advances in analytical techniques, enabling more sophisticated characterization and structure-activity relationship studies.

Significance in Heterocyclic Chemistry

This compound occupies a significant position within the broader field of heterocyclic chemistry due to its unique combination of structural features and reactivity patterns. Benzothiophene derivatives represent a privileged class of compounds in medicinal chemistry, demonstrating the ability to interact with diverse biological targets while maintaining favorable pharmacological properties. The presence of sulfur as a heteroatom contributes to the compound's electronic properties, influencing both its reactivity and its interactions with biological systems through mechanisms that distinguish it from purely carbon-based aromatic systems.

The significance of this compound extends beyond its individual properties to encompass its role as a representative member of the broader benzothiophene family. Research demonstrates that benzothiophene-based compounds exhibit remarkable structural versatility, allowing for the development of numerous derivatives with varied biological activities including antimicrobial, anticancer, anti-inflammatory, antioxidant, antitubercular, antidiabetic, and anticonvulsant properties. The amino and carboxylic acid functionalities present in this compound provide multiple sites for chemical modification, enabling the synthesis of structurally diverse analogs through established organic transformations.

From a synthetic chemistry perspective, the compound serves as an important intermediate for accessing more complex benzothiophene derivatives. The carboxylic acid group can undergo various transformations including esterification, amidation, and reduction reactions, while the amino group provides opportunities for acylation, alkylation, and condensation reactions. These dual reactive sites make the compound particularly valuable in synthetic programs aimed at developing new pharmaceutical agents or materials with specific properties. The electronic effects of the amino group, which acts as an electron-donating substituent, and the carboxylic acid group, which serves as an electron-withdrawing functionality, create a unique electronic environment that influences the compound's reactivity and stability.

Position in the Benzothiophene Derivative Family

This compound represents one member of an extensive family of benzothiophene derivatives that vary in their substitution patterns and functional group compositions. Within this family, the compound is closely related to several other derivatives that share structural similarities while exhibiting distinct properties based on their specific substitution patterns. Related compounds include ethyl 5-amino-1-benzothiophene-2-carboxylate, which features an ester functionality instead of the free carboxylic acid, and 5-amino-N-methyl-1-benzothiophene-2-carboxamide, which contains an amide group in place of the carboxylic acid.

The benzothiophene derivative family encompasses compounds with various substitution patterns at different positions on the fused ring system. For example, 5-hydroxy-1-benzothiophene-2-carboxylic acid represents a hydroxyl-substituted analog, while 5-amino-6-nitro-1-benzothiophene-2-carboxylic acid contains an additional nitro group that significantly alters the compound's electronic properties. These structural variations demonstrate the flexibility of the benzothiophene scaffold for accommodating diverse functional groups and substitution patterns, each contributing to distinct chemical and biological properties.

The position of this compound within the derivative family is characterized by its balanced combination of electron-donating and electron-withdrawing substituents. This electronic balance distinguishes it from derivatives that contain only electron-donating or electron-withdrawing groups, potentially influencing its reactivity profile and biological activity. The compound's relationship to ester and amide derivatives highlights the importance of the carboxylic acid functionality in defining its properties, as these related compounds often serve as synthetic precursors or metabolites in biological systems.

Propriétés

IUPAC Name |

5-amino-1-benzothiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2S/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-4H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGGKOIDGMQOPPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C=C(S2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90377495 | |

| Record name | 5-amino-1-benzothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98589-46-9 | |

| Record name | 5-Aminobenzo[b]thiophene-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98589-46-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-amino-1-benzothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-1-benzothiophene-2-carboxylic acid typically involves the following steps:

Cyclization Reaction: The starting material, 2-aminothiophenol, undergoes a cyclization reaction with a suitable carboxylic acid derivative to form the benzothiophene ring.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations .

Analyse Des Réactions Chimiques

Types of Reactions:

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products:

Oxidation: Oxidized derivatives with various functional groups.

Reduction: Reduced forms such as alcohols.

Substitution: Substituted benzothiophene derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

5-Amino-1-benzothiophene-2-carboxylic acid has garnered attention for its potential therapeutic applications:

- Anti-inflammatory Properties : Research indicates that this compound may inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. Preliminary studies have shown significant reductions in inflammation markers in animal models, suggesting its potential for treating inflammatory diseases.

- Analgesic Effects : The compound's interaction with pain pathways implies it may function as an analgesic by modulating inflammatory mediators.

- Antimicrobial Activity : Initial studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains, warranting further investigation into its use as an antimicrobial agent.

- Anticancer Potential : In vitro studies have demonstrated selective cytotoxicity against cancer cell lines, including prostate (PC-3) and ovarian (SK-OV-3) cancers, while showing low toxicity towards normal cells. This selectivity is crucial for developing targeted cancer therapies.

Biological Research

The compound is also explored for its biological activities beyond medicinal applications:

- Biochemical Pathways : It affects various biochemical pathways related to inflammation and pain signaling. Its interaction with receptors involved in these pathways can lead to reduced cellular inflammatory responses.

Anti-inflammatory Activity

A study conducted on animal models demonstrated that administering this compound significantly reduced inflammation markers when dosed appropriately. This finding supports its potential therapeutic use in conditions characterized by chronic inflammation.

Anticancer Efficacy

In vitro experiments revealed that the compound exhibited selective cytotoxicity against specific cancer cell lines while being non-toxic to normal human cells. This selectivity highlights its promise as a targeted anticancer agent, offering a pathway for developing new cancer treatments.

Antimicrobial Potential

Preliminary tests indicated that this compound showed activity against certain bacterial strains. Further exploration is warranted to fully assess its potential as a new antimicrobial agent.

Mécanisme D'action

The mechanism of action of 5-Amino-1-benzothiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino and carboxylic acid groups play crucial roles in binding to target proteins and enzymes, modulating their activity . The compound may also interfere with cellular signaling pathways, leading to its observed biological effects .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Functional Group Modifications

Methyl 5-Aminobenzo[b]thiophene-2-carboxylate (CAS 20699-85-8)

- Structure : Methyl ester derivative (replaces -COOH with -COOCH₃).

- Molecular Formula: C₁₀H₉NO₂S (MW 207.25 g/mol).

- Properties : Reduced polarity compared to the parent compound, leading to higher lipid solubility. The ester group is hydrolytically labile under acidic/basic conditions, enabling its use as a protecting group in multistep syntheses .

- Applications : Intermediate in peptide coupling and prodrug design.

5-Amino-N-methylbenzo[b]thiophene-2-carboxamide (CAS 1160264-01-6)

- Structure : Carboxamide derivative (replaces -COOH with -CONHCH₃).

- Properties : Enhanced hydrogen-bonding capacity due to the amide group. Increased metabolic stability compared to esters, making it suitable for pharmaceutical applications.

- Applications : Investigated in kinase inhibitor development due to its ability to mimic peptide backbones .

5-Hydroxy-1-benzothiophene-2-carboxylic Acid (CAS 95094-87-4)

- Structure : Hydroxyl (-OH) substitution at position 5 instead of -NH₂.

- Molecular Formula : C₉H₆O₃S (MW 194.21 g/mol).

- Properties: The hydroxyl group (pKa ~10) is less basic than the amino group, altering electronic distribution. Reduced nucleophilicity but increased acidity compared to the parent compound.

5-Fluoro-1-benzothiophene-2-carboxylic Acid

- Structure : Fluoro (-F) substitution at position 3.

- Properties : Fluorine’s electronegativity enhances electron-withdrawing effects, lowering the pKa of the carboxylic acid (estimated pKa ~2.5–3.0). Improved metabolic stability and membrane permeability.

- Applications : Fluorinated analogs are prevalent in drug discovery (e.g., protease inhibitors) .

5-Bromo-benzo[b]thiophene-2-carboxylic Acid (CAS 7312-10-9)

- Structure : Bromo (-Br) substitution at position 4.

- Properties : Bromine’s steric bulk and polarizability enable halogen bonding, useful in crystal engineering. Higher molecular weight (MW 257.12 g/mol) impacts solubility.

- Applications : Suzuki-Miyaura cross-coupling reactions to generate biaryl structures .

Comparative Data Table

Activité Biologique

5-Amino-1-benzothiophene-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features an amino group and a carboxylic acid group attached to a benzothiophene core, which is crucial for its biological activity. The presence of these functional groups enables interactions with various biological receptors and enzymes, enhancing its pharmacological profile.

Biological Activities

Research indicates that this compound exhibits several key biological activities:

- Anti-inflammatory : Preliminary studies suggest that this compound may inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in the inflammatory process. Similar thiophene-based compounds have shown significant COX inhibition, indicating a potential mechanism for its anti-inflammatory effects .

- Analgesic : The compound's interaction with pain pathways suggests it may serve as an analgesic agent, potentially reducing pain perception through modulation of inflammatory mediators.

- Antimicrobial : Studies have indicated that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antimicrobial agents.

- Anticancer : Emerging evidence points to its selective cytotoxicity against certain cancer cell lines, including prostate and ovarian cancer cells, while showing low toxicity towards non-cancerous cells. This selectivity is crucial for developing targeted cancer therapies .

The exact mechanisms by which this compound exerts its effects are still under investigation. However, several pathways have been proposed:

- Cyclooxygenase Inhibition : By inhibiting COX enzymes, the compound may reduce the production of pro-inflammatory prostaglandins, thereby alleviating inflammation and pain .

- Interaction with Receptors : The amino and carboxylic groups facilitate binding to various receptors involved in pain and inflammation pathways. This interaction could modulate signaling cascades that lead to reduced cellular inflammatory responses .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds. The following table summarizes some key comparisons:

Case Studies

- Anti-inflammatory Activity : A study demonstrated that this compound significantly reduced inflammation markers in animal models when administered at specific dosages. This suggests potential for therapeutic use in inflammatory diseases.

- Anticancer Efficacy : In vitro studies on various cancer cell lines revealed that the compound exhibited selective cytotoxicity against prostate cancer (PC-3) and ovarian cancer (SK-OV-3) cell lines while being non-toxic to normal human cells. This selectivity highlights its potential as a targeted anticancer agent .

- Antimicrobial Potential : Preliminary tests indicated that the compound showed activity against specific bacterial strains, warranting further exploration into its use as an antimicrobial agent.

Q & A

Basic Research Question

- Mass Spectrometry (MS) : Confirm molecular weight (exact mass: 193.0102 Da) and fragmentation patterns to validate the core structure .

- NMR : Use H-NMR to identify aromatic protons (δ 6.8–7.5 ppm) and C-NMR to distinguish carboxylic acid (δ ~170 ppm) and amine groups (δ ~120 ppm).

- IR Spectroscopy : Detect characteristic stretches for -COOH (~2500–3300 cm) and -NH (~3350 cm) .

How should researchers address discrepancies in reported physicochemical properties (e.g., melting points) of this compound?

Advanced Research Question

Contradictions in data (e.g., melting points) may arise from impurities or polymorphic forms. To resolve:

- Reproducibility Checks : Synthesize the compound using multiple routes and compare thermal profiles via DSC.

- Crystallography : Perform X-ray diffraction to identify polymorphs .

- Purity Analysis : Use HPLC (>97% purity threshold) and elemental analysis to rule out impurities .

What strategies enhance the pharmacokinetic profile of this compound derivatives?

Advanced Research Question

- Solubility Modulation : Introduce polar substituents (e.g., -OH, -SOH) or formulate as sodium salts .

- Metabolic Stability : Replace labile groups (e.g., esterify the carboxylic acid to reduce renal clearance) .

- Bioavailability Testing : Use in vitro Caco-2 cell models to assess intestinal absorption and plasma protein binding assays .

What safety protocols are critical when handling this compound in the lab?

Basic Research Question

- PPE : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., thionyl chloride).

- Spill Management : Neutralize acidic spills with sodium bicarbonate and dispose of waste via approved chemical channels .

How can computational modeling predict the bioactivity of derivatives?

Advanced Research Question

- Docking Studies : Use AutoDock Vina to simulate interactions with target proteins (e.g., kinases). Validate with MD simulations for stability .

- QSAR Models : Correlate substituent electronic parameters (Hammett constants) with inhibitory activity .

What chromatographic methods separate isomers of this compound?

Advanced Research Question

- HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to resolve positional isomers .

- Chiral Chromatography : Employ amylose-based columns for enantiomeric separation of amine-containing derivatives .

How does thermal stability impact storage and formulation of this compound?

Advanced Research Question

- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (>200°C suggests room-temperature stability).

- Lyophilization : For long-term storage, lyophilize the compound and store under argon at -20°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.